An In-Depth Technical Guide to 3-Formylphenyl 2-(4-fluorophenyl)acetate: Structure, Predicted Properties, and Methodologies for Synthesis and Application
An In-Depth Technical Guide to 3-Formylphenyl 2-(4-fluorophenyl)acetate: Structure, Predicted Properties, and Methodologies for Synthesis and Application
This technical guide provides a comprehensive overview of 3-Formylphenyl 2-(4-fluorophenyl)acetate, a molecule of interest for researchers in medicinal chemistry and drug development. Given that this compound is not extensively documented in current literature, this document serves as both a foundational reference and a practical guide. It outlines the molecule's structural attributes, predicts its physicochemical properties based on analogous compounds, presents a robust methodology for its chemical synthesis and characterization, and explores its potential applications as a research tool or therapeutic precursor.
Molecular Structure and Physicochemical Profile
Core Structural Analysis
3-Formylphenyl 2-(4-fluorophenyl)acetate is an aromatic ester. Its structure is composed of three key functional components:
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A 3-hydroxybenzaldehyde scaffold, providing a reactive aldehyde group.
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A 2-(4-fluorophenyl)acetic acid moiety, which introduces a fluorine atom.
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An ester linkage connecting the phenolic oxygen of the aldehyde to the carboxyl group of the acid.
This unique combination of a reactive aldehyde, a metabolically stable fluorophenyl group, and a potentially labile ester bond makes it a compelling candidate for further investigation.
Caption: Chemical Structure of 3-Formylphenyl 2-(4-fluorophenyl)acetate.
Chemical Identifiers
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IUPAC Name: 3-formylphenyl 2-(4-fluorophenyl)acetate
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Molecular Formula: C₁₅H₁₁FO₃
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Molecular Weight: 258.25 g/mol
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SMILES: O=CC1=CC(=CC=C1)OC(=O)CC2=CC=C(F)C=C2
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InChI: InChI=1S/C15H11FO3/c16-12-7-5-11(6-8-12)9-14(18)19-13-4-2-1-3-10(13)15-17/h1-8,15H,9H2
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InChIKey: RZJGFVOJGBXQGI-UHFFFAOYSA-N
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale & Supporting Data |
| Molecular Weight | 258.25 g/mol | Calculated from the molecular formula C₁₅H₁₁FO₃. |
| XLogP3 | ~2.9 - 3.5 | Increased from the 1.66 value of 3-Formylphenyl acetate[1] due to the addition of the hydrophobic fluorophenyl group. |
| Hydrogen Bond Donors | 0 | No N-H or O-H groups are present. |
| Hydrogen Bond Acceptors | 3 | The two ester oxygens and the aldehyde oxygen can accept hydrogen bonds. |
| Rotatable Bonds | 5 | The C-C bond of the acetate, the ester C-O bonds, and the aryl-C bond provide conformational flexibility. |
| Topological Polar Surface Area | 43.4 Ų | Based on the ester and aldehyde functional groups. Similar to related structures[2]. |
| Boiling Point | > 300 °C (estimated) | Expected to be significantly higher than that of 3-Formylphenyl acetate (264-270 °C)[1] due to increased molecular weight and polarity. |
| Solubility | Low in water; Soluble in organic solvents (DCM, EtOAc, DMSO, DMF) | Typical for moderately polar organic esters. The fluorophenyl group enhances organic solubility. |
Proposed Synthesis and Purification Protocol
Retrosynthetic Analysis and Strategy
The most direct and logical approach to synthesizing 3-Formylphenyl 2-(4-fluorophenyl)acetate is through a standard esterification reaction. The molecule can be disconnected at the ester C-O bond, identifying 3-hydroxybenzaldehyde and 2-(4-fluorophenyl)acetic acid as the primary starting materials. Both precursors are commercially available.
The key experimental choice is the method of coupling. A classic Steglich esterification using a carbodiimide coupling agent like dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-Dimethylaminopyridine (DMAP), provides a mild and efficient route, avoiding the harsh conditions required for a Fischer esterification and the need to first prepare a more reactive acid chloride.
Detailed Experimental Protocol
Objective: To synthesize 3-Formylphenyl 2-(4-fluorophenyl)acetate via EDC/DMAP-mediated esterification.
Materials:
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2-(4-fluorophenyl)acetic acid (1.0 eq)
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3-hydroxybenzaldehyde (1.05 eq)
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)
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4-Dimethylaminopyridine (DMAP) (0.1 eq)
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Dichloromethane (DCM), anhydrous
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate (EtOAc) for elution
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(4-fluorophenyl)acetic acid (1.0 eq), 3-hydroxybenzaldehyde (1.05 eq), and DMAP (0.1 eq). Dissolve the components in anhydrous DCM (approx. 0.2 M concentration relative to the limiting reagent).
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Initiation: Cool the solution to 0 °C using an ice bath. Add EDC·HCl (1.2 eq) portion-wise to the stirred solution. Causality: Adding EDC at 0 °C helps to control the initial exotherm and minimize side reactions.
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Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
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Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a 3:1 Hexanes:EtOAc mixture. The disappearance of the starting acid and the appearance of a new, less polar spot corresponding to the product indicates completion.
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Work-up:
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Dilute the reaction mixture with additional DCM.
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Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove unreacted DMAP and EDC byproducts), saturated NaHCO₃ solution (to remove unreacted acid), and brine. Trustworthiness: This series of washes is a self-validating system to ensure the removal of ionic and water-soluble impurities.
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Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and increasing to 20%).
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Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 3-Formylphenyl 2-(4-fluorophenyl)acetate as a solid or viscous oil.
Synthesis and Purification Workflow Diagram
Caption: Workflow for the synthesis and purification of the target ester.
Structural Characterization and Validation
Confirmation of the synthesized product's identity and purity is critical. A combination of spectroscopic methods should be employed.
| Technique | Expected Observations |
| ¹H NMR | ~10.0 ppm (s, 1H): Aldehyde proton (-CHO).~8.0-7.4 ppm (m, 4H): Aromatic protons on the 3-formylphenyl ring.~7.3-7.0 ppm (m, 4H): Aromatic protons on the 4-fluorophenyl ring (appearing as two sets of doublets or a complex multiplet).~3.8 ppm (s, 2H): Methylene protons (-CH₂-). |
| ¹³C NMR | ~192 ppm: Aldehyde carbonyl carbon.~170 ppm: Ester carbonyl carbon.~160-164 ppm (d): Aromatic carbon bonded to fluorine (shows C-F coupling).~150-120 ppm: Remaining aromatic carbons.~41 ppm: Methylene carbon. |
| FT-IR | ~1760 cm⁻¹: Strong C=O stretch (ester).~1700 cm⁻¹: Strong C=O stretch (aldehyde).~1200 cm⁻¹: C-O stretch (ester).~1220 cm⁻¹: C-F stretch. |
| HRMS (ESI+) | Expected m/z for [M+Na]⁺: C₁₅H₁₁FO₃Na, calculated: 281.0584; found: 281.05XX. |
Potential Applications in Drug Discovery
The structural features of 3-Formylphenyl 2-(4-fluorophenyl)acetate suggest several promising avenues for research, particularly within the domain of drug development.
Rationale for Pharmacological Interest
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Covalent Inhibitor Scaffold: The benzaldehyde moiety is a well-known "warhead" capable of forming a reversible or irreversible covalent bond (a Schiff base) with nucleophilic residues like lysine in a protein's active site. This makes the compound a prime candidate for screening against enzyme targets where covalent modulation is a known mechanism of action.
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Fluorine-Enhanced Properties: The 4-fluorophenyl group is a common substituent in modern pharmaceuticals[3]. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and, crucially, can block sites of metabolism, thereby improving the compound's pharmacokinetic profile (e.g., half-life).
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Ester as a Pro-drug: The ester linkage is susceptible to cleavage by ubiquitous esterase enzymes in the body. This presents an opportunity to use the molecule as a pro-drug. The ester could improve cell permeability, and once inside the target cell or tissue, it could be hydrolyzed to release 3-hydroxybenzaldehyde and 2-(4-fluorophenyl)acetic acid, one or both of which may possess biological activity. For instance, fluorinated phenylacetic acid derivatives have been explored for various biological activities[4][5].
Proposed Screening Cascades and Future Research
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Enzyme Inhibition Assays: Screen the compound against panels of enzymes, particularly those with key lysine residues in their active sites, such as certain classes of kinases, histone deacetylases (HDACs), or methyltransferases.
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Anticancer and Antimicrobial Activity: The compound's potential to react with cellular machinery makes it a candidate for broad screening against cancer cell lines and microbial pathogens[6][7][8].
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Stability Assays: Conduct plasma and microsomal stability assays to determine the lability of the ester bond and the overall metabolic stability of the molecule, which will inform its potential as either a stable covalent inhibitor or a pro-drug.
Diagram of Structure-Function Hypotheses
Caption: Relationship between the molecule's features and its potential roles.
Conclusion
3-Formylphenyl 2-(4-fluorophenyl)acetate represents a molecule with significant, albeit underexplored, potential. Its synthesis is achievable through standard, reliable organic chemistry techniques. The convergence of a reactive aldehyde, a stabilizing fluorophenyl group, and a pro-drug-like ester linkage provides a strong rationale for its investigation as a tool for chemical biology and a scaffold for drug discovery. This guide provides the necessary theoretical framework and practical protocols for researchers to synthesize, characterize, and begin exploring the biological activities of this promising compound.
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